molecular formula C5H2Cl2N2O B3148635 6-Chloropyridazine-3-carbonyl chloride CAS No. 6531-04-0

6-Chloropyridazine-3-carbonyl chloride

Cat. No. B3148635
CAS RN: 6531-04-0
M. Wt: 176.99 g/mol
InChI Key: PYLMMZSGQZYUIL-UHFFFAOYSA-N
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Description

6-Chloropyridazine-3-carbonyl chloride is a chemical compound with the CAS Number: 6531-04-0 . It has a molecular weight of 176.99 and its molecular formula is C5H2Cl2N2O . The compound is typically in powder form .


Synthesis Analysis

The synthesis of this compound involves the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane . The reaction mixture is stirred at room temperature for 2 hours . The mixture is then concentrated to yield this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2Cl2N2O/c6-4-2-1-3 (5 (7)10)8-9-4/h1-2H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . Its melting point is between 98-100 degrees Celsius . The compound’s exact boiling point, density, and flash point are not specified in the available resources .

Scientific Research Applications

Electrochemical Nickel-Catalyzed Arylation

6-Chloropyridazine-3-carbonyl chloride serves as a starting material in the electrochemical nickel-catalyzed arylation process. This method, which involves cross-coupling with aryl or heteroaryl halides, produces 3-amino-6-aryl- and 3-amino-6-heteroarylpyridazines with good yields. This approach is a reliable alternative to classical palladium-catalyzed reactions like Suzuki and Stille cross-couplings for biaryl formation (Sengmany et al., 2013).

Synthesis of Imidazo Pyridazines

This compound is a precursor for synthesizing imidazo(1.2-b)pyridazines, which are valuable intermediates for further chemical transformations. These compounds are synthesized at elevated temperatures, forming various derivatives with potential applications in different fields (Stanovnik & Tiŝler, 1967).

Groundwater Analysis

This compound plays a role in environmental analysis, particularly in the determination of related compounds in groundwater. A method involving enrichment on porous organic polymers, derivatization, and GC measurement has been described for detecting 3-phenyl-4-hydroxy-6-chloropyridazine in potable water (Auer & Malissa, 1988).

Organopalladium(II) Complexes

This compound can be used in the synthesis of organopalladium(II) complexes, which have applications in catalysis. These complexes catalyze cross-coupling reactions and can form acyl complexes when reacted with carbon monoxide, demonstrating their utility in organic synthesis (Isobe et al., 1986).

Corrosion Inhibition

Derivatives of this compound have been studied for their inhibitory effects on the corrosion of mild steel in acidic environments. These compounds show promise as mixed-type inhibitors, offering protective performances due to their molecular structure (Mashuga et al., 2017).

Synthesis of Novel Compounds with Anticipated Biological Activities

The reaction of 6-aryl-4-pyrazol-1-yl-pyridazin-3-one with this compound derivatives leads to a variety of novel compounds. These synthesized compounds have potential biological activities and serve as intermediates for further chemical synthesis (Youssef et al., 2005).

Surface Protection Studies

6-Substituted 3-chloropyridazine derivatives, related to this compound, have been studied for their potential in protecting mild steel surfaces in acidic environments. These studies involve both experimental and theoretical approaches, shedding light on the molecular behavior of such compounds as corrosion inhibitors (Olasunkanmi et al., 2018).

Mechanism of Action

The mechanism of action for 6-Chloropyridazine-3-carbonyl chloride is not explicitly mentioned in the available resources. It’s typically used for research purposes.

Safety and Hazards

The compound is considered hazardous . It has been assigned the signal word “Danger” and is associated with hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

6-chloropyridazine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLMMZSGQZYUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6531-04-0
Record name 6-CHLOROPYRAZINE-3-CARBOXYLIC ACID, CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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